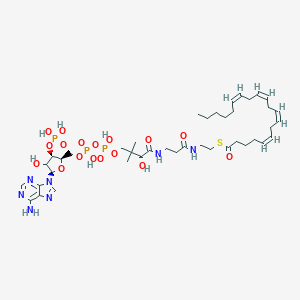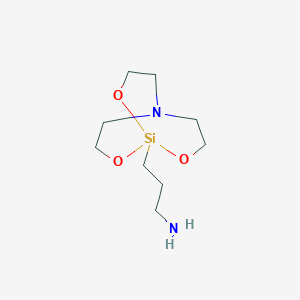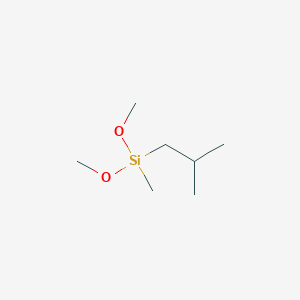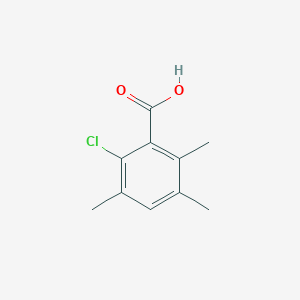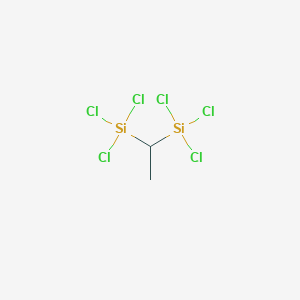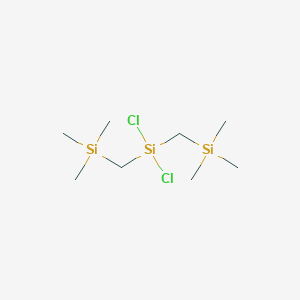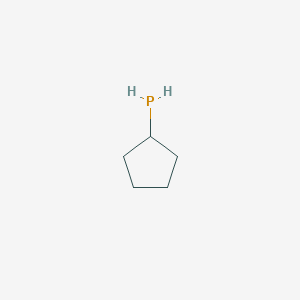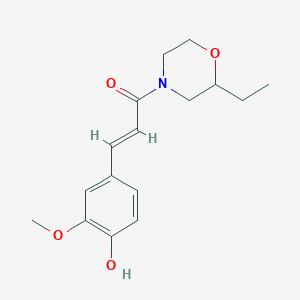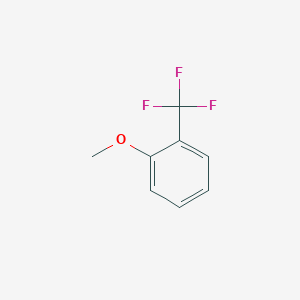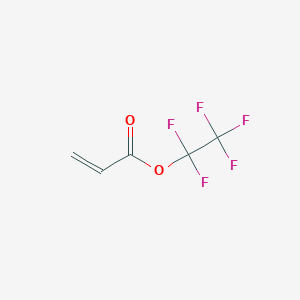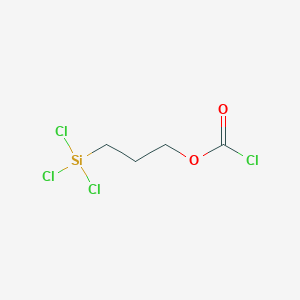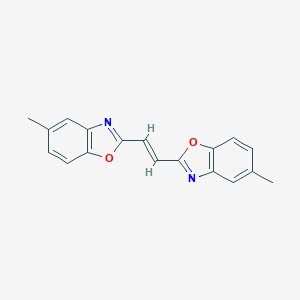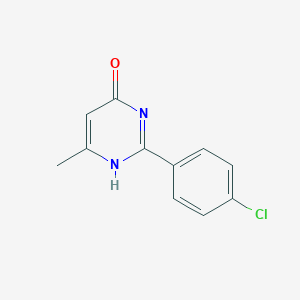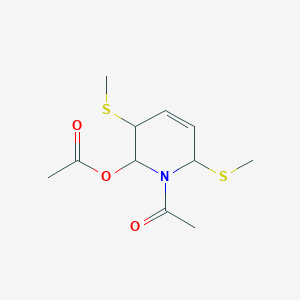
1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand its effects on human physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate is its potential as a lead compound for the development of new antitumor and anti-inflammatory agents. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate include:
1. Further studies on its potential as an antitumor agent, including in vivo studies and clinical trials.
2. Investigation into its potential as an anti-inflammatory agent, including studies on its effects on various cytokines and inflammatory pathways.
3. Development of new derivatives and analogs of this compound with improved potency and selectivity.
4. Studies on its potential as a lead compound for the development of new drugs for other diseases, such as neurodegenerative disorders.
5. Investigation into its potential as a diagnostic tool for certain types of cancer, such as lung cancer.
In conclusion, this compound is a compound with potential applications in various fields, particularly in medicinal chemistry. Further research is needed to fully understand its mechanism of action, potential side effects, and its potential as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis method for 1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the addition of methyl mercaptan and acetic anhydride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-Acetyl-3,6-bis(methylsulfanyl)-1,2,3,6-tetrahydro-2-pyridinyl acetate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an antitumor agent, with promising results in vitro. Additionally, it has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
18833-88-0 |
|---|---|
Fórmula molecular |
C11H17NO3S2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
[1-acetyl-3,6-bis(methylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C11H17NO3S2/c1-7(13)12-10(17-4)6-5-9(16-3)11(12)15-8(2)14/h5-6,9-11H,1-4H3 |
Clave InChI |
XAZHRGHFTLBESJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC(C1OC(=O)C)SC)SC |
SMILES canónico |
CC(=O)N1C(C=CC(C1OC(=O)C)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
